

# Methyl N-acetyl-L-leucinate CAS number and molecular structure

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## Compound of Interest

Compound Name: Methyl N-acetyl-L-leucinate

Cat. No.: B556388

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## An In-depth Technical Guide to **Methyl N-acetyl-L-leucinate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl N-acetyl-L-leucinate**, including its chemical identity, physicochemical properties, synthesis, and potential biological significance. This document distinguishes between the L-enantiomer and the racemic mixture where applicable and is intended for use by professionals in research and drug development.

## Chemical Identity and Physicochemical Properties

**Methyl N-acetyl-L-leucinate** is the methyl ester of N-acetyl-L-leucinate. It is a chiral compound, and its properties can differ from its racemic form, N-acetyl-DL-leucine methyl ester.

Table 1: Chemical Identifiers for Methyl N-acetyl-leucinate

Identifier	L-Enantiomer	Racemic Mixture
Compound Name	Methyl N-acetyl-L-leucinate	N-Acetyl-DL-leucine methyl ester
Synonyms	Ac-L-Leu-OMe, Methyl (2S)-2-acetamido-4-methylpentanoate[1][2]	-
CAS Number	1492-11-1[1]	57289-25-5
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>3</sub> [1]	C <sub>9</sub> H <sub>17</sub> NO <sub>3</sub>
Molecular Weight	187.24 g/mol [1]	187.24 g/mol
Canonical SMILES	COC(=O)--INVALID-LINK--NC(C)=O[1]	COC(=O)C(CC(C)C)NC(C)=O
InChI Key	IIGAKARAJMXVOZ-QMMMGPBSA-N[1]	-

Table 2: Physicochemical Properties of **Methyl N-acetyl-L-leucinate**

Property	Value	Source
Physical State	Solid	[1]
Melting Point	43°C	[1]
Purity	95.0%	[1]

## Spectroscopic Data

The following data is for N-acetyl-leucine methyl ester.

Table 3: Spectroscopic Data for N-acetyl-leucine methyl ester

Technique	Data	Source
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ = 6.12 (s, 1H, NH), 4.61 (dt, J = 8.7 Hz, J = 5.1 Hz, 1H, α-CH), 3.66 (s, 3H, OCH <sub>3</sub> ), 1.95 (s, 3H, CH <sub>3</sub> CO), 1.62-1.42 (m, 3H, β-CH <sub>2</sub> , γ-CH), 0.87 (d, J = 6.3 Hz, 3H, CH <sub>3</sub> ), 0.85 (d, J = 6.3 Hz, 3H, CH <sub>3</sub> ) ppm	[3]
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	δ = 173.3, 169.6, 52.0, 51.1, 41.6, 24.7, 23.0, 22.8, 21.8 ppm	[3]
High-Resolution Mass Spectrometry (HRMS-ESI)	m/z calcd for ([C <sub>9</sub> H <sub>17</sub> NO <sub>3</sub> ] + H) <sup>+</sup> 188.1287, found 188.1279 [M+H] <sup>+</sup> ; m/z calcd for ([C <sub>9</sub> H <sub>17</sub> NO <sub>3</sub> ] + Na) <sup>+</sup> 210.1106, found 210.1103 [M+Na] <sup>+</sup>	[3]

## Synthesis and Purification

Two common synthetic routes to **Methyl N-acetyl-L-leucinate** are the esterification of N-acetyl-L-leucine and the N-acetylation of L-leucine methyl ester.

## Experimental Protocol 1: Esterification of N-acetyl-L-leucine

This protocol is based on a general method for the esterification of amino acids using methanol and trimethylchlorosilane (TMSCl)[4].

Materials:

- N-acetyl-L-leucine
- Methanol (anhydrous)
- Trimethylchlorosilane (TMSCl)

- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar

Procedure:

- Suspend N-acetyl-L-leucine (1 equivalent) in anhydrous methanol (10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.
- Cool the suspension to 0°C in an ice bath.
- Slowly add trimethylchlorosilane (2 equivalents) to the stirred suspension.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl N-acetyl-L-leucinate**.
- Purify the crude product by column chromatography on silica gel.

## Experimental Protocol 2: N-acetylation of L-leucine methyl ester hydrochloride

This protocol is a standard method for the acylation of an amino ester.

## Materials:

- L-leucine methyl ester hydrochloride
- Acetic anhydride
- Triethylamine (or another non-nucleophilic base)
- Dichloromethane (anhydrous)
- 1M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar

## Procedure:

- Dissolve L-leucine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
- Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

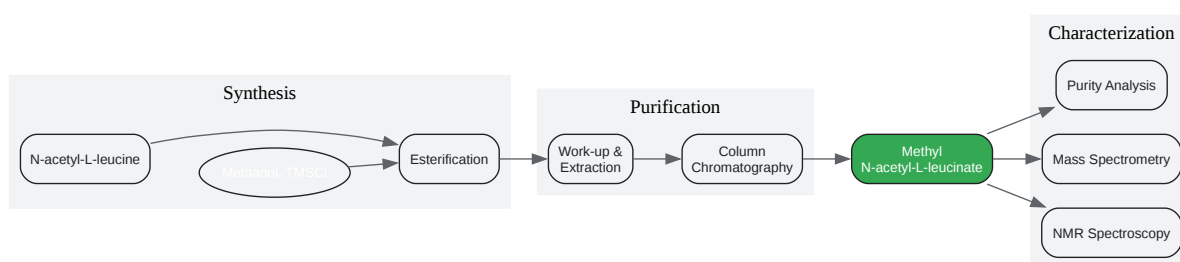
- Purify the resulting oil or solid by flash column chromatography.

## Biological Activity and Putative Mechanism of Action

While direct studies on the biological activity of **Methyl N-acetyl-L-leucinate** are limited, the parent compound, N-acetyl-L-leucine, has been investigated for various therapeutic applications. It is plausible that the methyl ester acts as a prodrug, being hydrolyzed in vivo to N-acetyl-L-leucine.

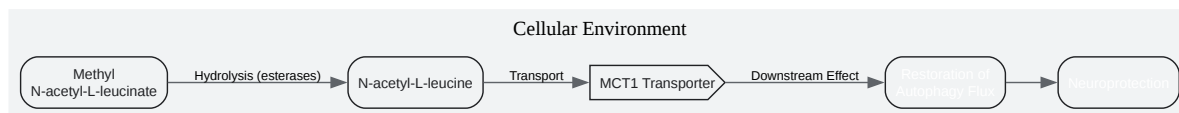
N-acetyl-L-leucine has been used in the treatment of vertigo and is under investigation for neurodegenerative disorders such as Niemann-Pick disease type C and traumatic brain injury[5][6]. Studies suggest that N-acetyl-L-leucine may exert its neuroprotective effects by restoring autophagy flux[5][7]. Both enantiomers of N-acetyl-leucine are transported by the monocarboxylate transporter MCT1, but only the L-enantiomer is metabolized[8].

## Visualizations



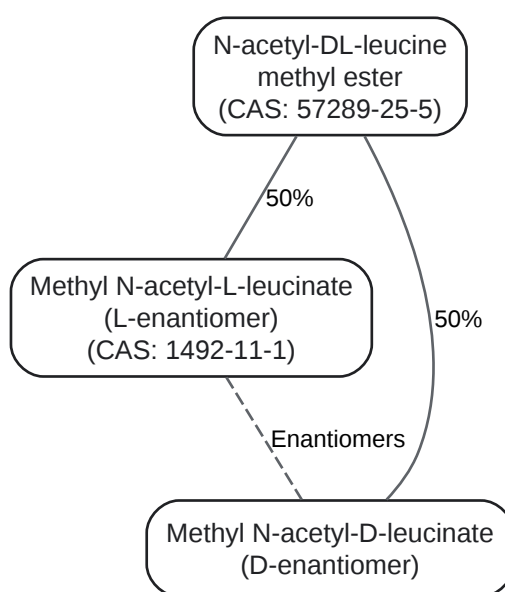
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Caption: Synthetic workflow for **Methyl N-acetyl-L-leucinate**.



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Caption: Putative metabolic pathway of **Methyl N-acetyl-L-leucinate**.



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Caption: Relationship between stereoisomers of Methyl N-acetyl-leucinate.

## Applications in Research and Drug Development

Given that its parent compound is biologically active, **Methyl N-acetyl-L-leucinate** serves as a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules. Its ester functionality allows for further chemical modification. As a potential prodrug, it may offer altered pharmacokinetic properties, such as improved membrane permeability and bioavailability, compared to N-acetyl-L-leucine. Further research is warranted to explore the specific biological activities and therapeutic potential of this compound.

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## References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. N-Acetyl-L-leucine | CAS#:1188-21-2 | Chemsrce [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nnpdf.org [nnpdf.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
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